

# ATTO 390 Fluorescence: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: ATTO 390

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This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of **ATTO 390**, a versatile fluorescent dye. This guide delves into the core photophysical properties of **ATTO 390**, detailed experimental protocols for its use, and its application in studying cellular dynamics.

## Core Principles of ATTO 390 Fluorescence

**ATTO 390** is a fluorescent label belonging to the coumarin dye family.<sup>[1][2]</sup> Its fluorescence arises from the electronic structure of its rigid chromophore. Upon absorption of light at its excitation maximum, an electron is promoted to an excited singlet state. The subsequent return to the ground state results in the emission of a photon at a longer wavelength, a phenomenon known as fluorescence.

Key characteristics of **ATTO 390** include a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a robust tool for various fluorescence-based applications.<sup>[1][3][4]</sup> It is known for its moderate hydrophilicity and relatively low molecular weight.<sup>[5]</sup>

## Photophysical Properties

The fluorescence of **ATTO 390** is characterized by specific excitation and emission spectra, a high quantum yield, and a distinct fluorescence lifetime. These properties are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	390 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	479 nm	[2]
Molar Extinction Coefficient ( $\epsilon$ ) at $\lambda_{ex}$	24,000 M <sup>-1</sup> cm <sup>-1</sup>	[2]
Fluorescence Quantum Yield ( $\Phi_f$ )	0.90	[2][5]
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	[2][5]
Stokes Shift	89 nm	[5]
Molecular Weight (Carboxy)	343.42 g/mol	[5]

Note: Spectral properties can be influenced by the local environment, including solvent polarity and pH.

## Experimental Protocols

**ATTO 390** is available in various reactive forms, most commonly as an N-hydroxysuccinimide (NHS) ester for labeling primary amines and as a maleimide for labeling free thiols. This section provides detailed protocols for labeling proteins and oligonucleotides.

### Protein Labeling with **ATTO 390** NHS Ester

This protocol is suitable for labeling proteins with accessible primary amine groups, such as the N-terminus and the side chain of lysine residues.

Materials:

- **ATTO 390** NHS ester

- Protein of interest in an amine-free buffer (e.g., PBS)
- Bicarbonate buffer (0.1 M, pH 8.3)
- Anhydrous, amine-free DMF or DMSO
- Gel filtration column (e.g., Sephadex G-25)

#### Procedure:

- **Protein Preparation:** Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.  
[1] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.  
[1]
- **Dye Solution Preparation:** Immediately before use, dissolve the **ATTO 390** NHS ester in DMF or DMSO to a concentration of 2 mg/mL.[1]
- **Labeling Reaction:**
  - For most proteins, a 2-fold molar excess of the reactive dye to the protein is a good starting point.[1]
  - For antibodies, a higher molar excess of 4:1 to 15:1 may be required for optimal labeling.  
[1]
  - Add the dye solution to the protein solution while gently stirring.
  - Incubate the reaction for 30-60 minutes at room temperature.[1]
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).[1] The first colored band to elute is typically the labeled protein.
- **Storage:** Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

## Oligonucleotide Labeling with ATTO 390 NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

- **ATTO 390** NHS ester
- Amino-modified oligonucleotide
- Carbonate buffer (0.2 M, pH 8-9)
- Anhydrous DMF
- Gel filtration or reverse-phase HPLC for purification

Procedure:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.[\[1\]](#)
- Dye Solution Preparation: Prepare a 5 mg/mL solution of **ATTO 390** NHS ester in anhydrous DMF.[\[1\]](#)
- Labeling Reaction:
  - Add approximately 30  $\mu$ L of the dye solution to 50  $\mu$ L of the oligonucleotide solution.[\[1\]](#)
  - Incubate the reaction for 2 hours at room temperature with shaking.[\[1\]](#) For longer reaction times, the pH can be adjusted to 7-7.5.[\[1\]](#)
- Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.[\[1\]](#)

## Applications in Cellular and Molecular Biology

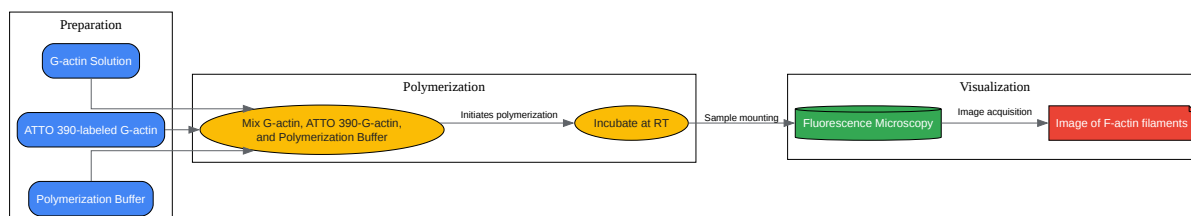
**ATTO 390**'s favorable photophysical properties make it a valuable tool for a range of applications, from fluorescence microscopy to flow cytometry.

### Fluorescence Microscopy: Visualizing Actin Dynamics

**ATTO 390** can be used to study the dynamics of the actin cytoskeleton, a key component in cellular processes like motility and morphogenesis. One common application is in in vitro actin polymerization assays.

#### Experimental Workflow: In Vitro Actin Polymerization Assay

This experiment aims to visualize the polymerization of actin monomers (G-actin) into filaments (F-actin) and the subsequent formation of actin bundles.



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Workflow for in vitro actin polymerization assay using **ATTO 390**-labeled actin.

#### Protocol Outline:

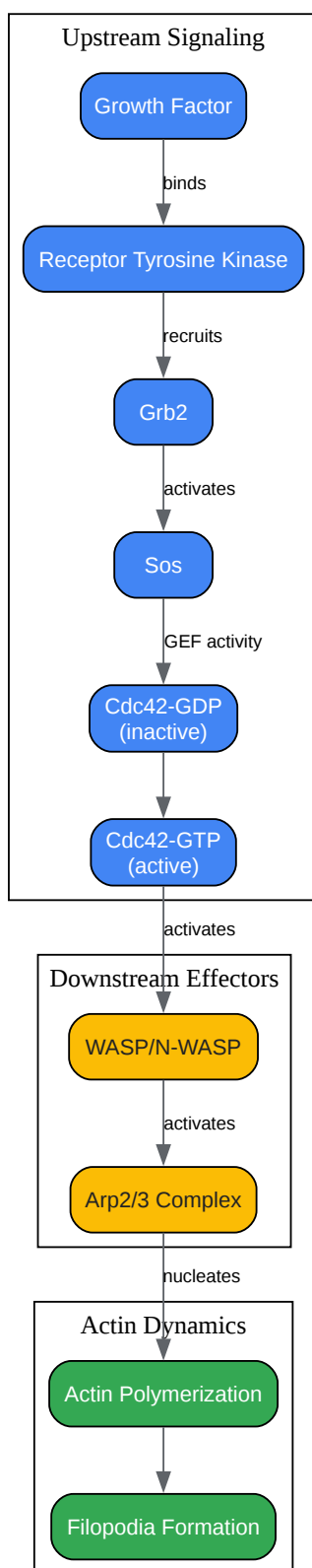
- **Reconstitute Actin:** Reconstitute unlabeled and **ATTO 390**-labeled G-actin in a G-buffer to maintain their monomeric state.[6]
- **Initiate Polymerization:** Mix the labeled and unlabeled G-actin and initiate polymerization by adding a polymerization buffer containing salts (e.g., KCl and MgCl<sub>2</sub>) and ATP.[6]
- **Incubation:** Incubate the mixture at room temperature to allow for the formation of F-actin filaments.

- Imaging: Mount the sample on a microscope slide and visualize the fluorescently labeled actin filaments using a fluorescence microscope equipped with a suitable filter set for **ATTO 390** (e.g., excitation around 390 nm and emission around 480 nm).

## Application in Studying Signaling Pathways: A Case Study on Actin Cytoskeleton Regulation

While direct use of **ATTO 390** in classical signaling pathway studies is less documented, its application in visualizing the downstream effects of signaling on the actin cytoskeleton is highly relevant. For instance, signaling pathways involving Rho family GTPases (like Cdc42, Rac, and Rho) are critical regulators of actin dynamics.

The following diagram illustrates a simplified signaling pathway leading to actin polymerization, a process that can be visualized using **ATTO 390**-labeled actin or phalloidin.



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Simplified signaling pathway from a receptor tyrosine kinase to actin polymerization.

In this pathway, the activation of a receptor tyrosine kinase by a growth factor leads to the activation of the Rho GTPase Cdc42. Activated Cdc42 then stimulates WASP/N-WASP proteins, which in turn activate the Arp2/3 complex to nucleate new actin filaments.[7] The resulting changes in actin structures, such as the formation of filopodia, can be visualized using **ATTO 390**-phalloidin or by incorporating **ATTO 390**-labeled actin monomers into the polymerizing filaments.

## Conclusion

**ATTO 390** is a powerful and versatile fluorescent dye with excellent photophysical properties for a wide range of applications in life sciences research. Its high quantum yield, large Stokes shift, and good photostability make it an ideal choice for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize **ATTO 390** in their experimental workflows to investigate complex biological processes.

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